Methyl 4-(methoxysulfonyl)benzoate Methyl 4-(methoxysulfonyl)benzoate
Brand Name: Vulcanchem
CAS No.: 1089304-12-0
VCID: VC5613016
InChI: InChI=1S/C9H10O5S/c1-13-9(10)7-3-5-8(6-4-7)15(11,12)14-2/h3-6H,1-2H3
SMILES: COC(=O)C1=CC=C(C=C1)S(=O)(=O)OC
Molecular Formula: C9H10O5S
Molecular Weight: 230.23

Methyl 4-(methoxysulfonyl)benzoate

CAS No.: 1089304-12-0

Cat. No.: VC5613016

Molecular Formula: C9H10O5S

Molecular Weight: 230.23

* For research use only. Not for human or veterinary use.

Methyl 4-(methoxysulfonyl)benzoate - 1089304-12-0

Specification

CAS No. 1089304-12-0
Molecular Formula C9H10O5S
Molecular Weight 230.23
IUPAC Name methyl 4-methoxysulfonylbenzoate
Standard InChI InChI=1S/C9H10O5S/c1-13-9(10)7-3-5-8(6-4-7)15(11,12)14-2/h3-6H,1-2H3
Standard InChI Key ASYRHZUZCWYCBO-UHFFFAOYSA-N
SMILES COC(=O)C1=CC=C(C=C1)S(=O)(=O)OC

Introduction

Structural and Physicochemical Characteristics

Molecular Identity

Methyl 4-(methylsulfonyl)benzoate features a benzoate ester core substituted at the para position with a methylsulfonyl group. Key identifiers include:

PropertyValueSource
CAS Number22821-70-1
Molecular FormulaC₉H₁₀O₄S
Molecular Weight214.24 g/mol
Density1.266 g/cm³
Boiling Point377.8°C at 760 mmHg
Flash Point182.3°C
Vapor Pressure6.58 × 10⁻⁶ mmHg at 25°C

The methylsulfonyl group confers strong electron-withdrawing effects, influencing reactivity in electrophilic substitution and nucleophilic aromatic substitution reactions .

Spectral Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its structure:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.18 (d, 2H, J = 8.4 Hz, Ar-H), 7.74 (d, 2H, J = 8.4 Hz, Ar-H), 3.95 (s, 3H, OCH₃), 3.13 (s, 3H, SO₂CH₃) .

  • MS (EI): m/z 214.03 [M]⁺, consistent with the exact mass .

Synthetic Methodologies

Direct Sulfonation-Esterification

Zhu and Ma (2005) developed a two-step route starting from 4-methylbenzoic acid:

  • Sulfonation: Treatment with methanesulfonic anhydride in dichloromethane yields 4-(methylsulfonyl)benzoic acid .

  • Esterification: Reaction with methanol under acidic conditions (H₂SO₄ catalyst) produces the methyl ester (78% yield) .

Palladium-Catalyzed Coupling

Beaulieu et al. (2004) leveraged cross-coupling chemistry:

  • Suzuki-Miyaura coupling of 4-bromo-3-(methylsulfonyl)benzoate with methylboronic acid using Pd(PPh₃)₄ achieves 80% yield . This method avoids harsh sulfonation conditions, favoring functionalized substrates.

Patent-Scale Synthesis

CN107652247B describes a novel route for derivatives of methyl 4-(methylsulfonyl)benzoate as intermediates in herbicide synthesis :

  • Sulfhydrylation: Hargemann ethyl ester reacts with sulfur-containing compounds (e.g., NaSH).

  • Aromatization: Catalyzed by Cu(OAc)₂, forming the sulfone moiety.

  • Oxidation: H₂O₂/CH₃COOH system finalizes the methylsulfonyl group .

Reactivity and Applications

Electrophilic Aromatic Substitution

The electron-deficient aromatic ring undergoes nitration and halogenation at the meta position relative to the sulfone group. For example, nitration with HNO₃/H₂SO₄ yields 3-nitro-4-(methylsulfonyl)benzoate, a precursor to agrochemicals .

Nucleophilic Displacement

The methylsulfonyl group acts as a leaving group in SNAr reactions. Treatment with amines (e.g., piperidine) in DMF at 120°C substitutes the sulfone with amine functionalities, enabling access to bioactive molecules .

Pharmaceutical Intermediates

This compound is critical in synthesizing kinase inhibitors and anti-inflammatory agents. Its methyl ester group facilitates hydrolysis to carboxylic acids under basic conditions, a common step in prodrug activation .

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